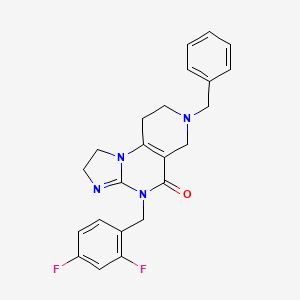

ONC206

Description

Properties

IUPAC Name |

11-benzyl-7-[(2,4-difluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O/c24-18-7-6-17(20(25)12-18)14-29-22(30)19-15-27(13-16-4-2-1-3-5-16)10-8-21(19)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMGVSSHWMTJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638178-87-6 | |

| Record name | ONC-206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638178876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONC-206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW6LM47PNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Reaction Conditions:

-

Methyl Acrylate Addition : Conducted at room temperature in methanol with a 5:1 molar excess of methyl acrylate to amine.

-

Cyclization : Achieved with sodium hydride in tetrahydrofuran (THF) at 0°C to 25°C over 12 hours.

-

Guanidine Coupling : Performed in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding purities >95% after silica gel chromatography.

Analytical Method Development for Quantitation and Validation

Accurate quantitation of ONC206 is critical for preclinical and clinical applications. A validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has been developed to measure ONC206 concentrations in biological matrices.

Stock Solution Preparation

Master stock solutions (1 mg/mL) are prepared in 50:50 (v/v) water/acetonitrile (ACN), vortexed for 1 minute, and sonicated for 5 minutes to ensure complete dissolution. Working stocks are serially diluted to concentrations ranging from 20–10,000 ng/mL and stored at −80°C in amber vials to prevent photodegradation.

Table 1: Stock Solution Preparation Guidelines for ONC206

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 2.45 | 0.245 |

| 5 | 12.24 | 1.224 |

| 10 | 24.48 | 2.448 |

Sample Preparation Protocol

-

Plasma Spiking : Calibration standards (1–500 ng/mL) and quality controls (QCs) are prepared by spiking 5 µL of working stock into 95 µL of drug-free human plasma.

-

Protein Precipitation : Samples are mixed with 500 µL of ACN and 25 µL of deuterated internal standard ([²H]-ONC206, 10 ng/mL), vortexed, and centrifuged at 17,000 × g for 10 minutes.

-

Reconstitution : The supernatant is dried under nitrogen at 40°C and reconstituted in 60:40 (v/v) water/methanol for LC-MS/MS analysis.

Validation Parameters

-

Linearity : Eight-point calibration curves (1–500 ng/mL) exhibit r² > 0.99 with 1/x² weighting.

-

Accuracy and Precision : Intra- and inter-day accuracies range from 85–115%, with precision (coefficient of variation) <15% across all QC levels.

-

Stability : ONC206 remains stable in plasma for 2 hours at 4°C (deviation <10%) but degrades by 15–20% at room temperature.

Formulation and Scale-Up Considerations

For in vivo studies, ONC206 is formulated as an oral suspension using a combination of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. A typical protocol involves:

-

Master Liquid Preparation : Dissolve ONC206 in DMSO at 10 mg/mL, ensuring clarity via vortexing and sonication.

-

Dilution : Combine 50 µL of master liquid with 450 µL of PEG300, 100 µL of Tween 80, and 400 µL of distilled water.

-

Dosing : Administer 100 mg/kg orally every 10 days, achieving tumor growth inhibition rates of 60–70% in xenograft models.

Table 2: In Vivo Formulation Components

| Component | Volume (µL) | Role |

|---|---|---|

| DMSO | 50 | Solvent |

| PEG300 | 450 | Co-solvent |

| Tween 80 | 100 | Surfactant |

| Distilled Water | 400 | Diluent |

Comparative Analysis of Preparation Techniques

While the sodium hydride-mediated cyclization remains the gold standard for imipridone synthesis, alternative methods such as microwave-assisted synthesis have been explored to reduce reaction times from 12 hours to 2 hours. However, these methods yield lower purities (80–85%) compared to traditional approaches. The LC-MS/MS quantitation method outperforms ultraviolet (UV) spectroscopy in sensitivity, with a lower limit of quantitation (LLOQ) of 1 ng/mL versus 50 ng/mL for UV.

Chemical Reactions Analysis

ONC206 undergoes several types of chemical reactions, including:

Reduction: Specific reduction reactions involving ONC206 have not been detailed in the literature.

Substitution: The compound may undergo substitution reactions, particularly in the context of its interaction with cellular proteins and receptors.

Common reagents and conditions used in these reactions include oxidative stress inducers like N-acetylcysteine (NAC), which can modulate the efficacy of ONC206 . Major products formed from these reactions include cleaved caspase-3 and caspase-9, which are markers of apoptosis .

Scientific Research Applications

ONC206 has a wide range of scientific research applications, including:

Chemistry: As a chemical compound, ONC206 is studied for its unique structure and reactivity.

Biology: ONC206 is used to study cellular stress responses and apoptosis in various cancer cell lines.

Medicine: The compound is being investigated for its potential to treat cancers such as serous endometrial cancer, brain tumors, and other malignancies

Mechanism of Action

ONC206 exerts its effects through several mechanisms:

Dopamine Receptor D2 Antagonism: ONC206 acts as a selective antagonist of the dopamine receptor D2, disrupting receptor signaling.

Integrated Stress Response Activation: The compound induces the integrated stress response, leading to increased ROS production and apoptosis.

Molecular Targets: ONC206 targets proteins such as cleaved caspase-3 and caspase-9, which are involved in the apoptotic pathway.

Comparison with Similar Compounds

Mechanism of Action :

- DRD2 Antagonism : ONC206 disrupts DRD2-mediated signaling, suppressing the p38MAPK/ERK/PGC-1α network, which drives metabolic reprogramming (inhibition of glycolysis and oxidative phosphorylation) and apoptosis .

- ClpP Activation : ONC206 binds ClpP, inducing mitochondrial proteolysis, oxidative stress, and caspase-dependent apoptosis. This mechanism is particularly effective in tumors with high ClpP expression, such as glioblastoma and HCC .

- Integrated Stress Response (ISR) Activation : ONC206 elevates ATF4 and CHOP, promoting ROS accumulation, mitochondrial membrane depolarization, and cleavage of caspase-3/9 .

Key Targets : DRD2, ClpP, ISR pathways.

Comparison with Similar Compounds

ONC206 vs. ONC201

Structural and Functional Similarities :

Key Differences :

- Mechanistic Divergence : ONC206 upregulates hypoxia-inducible factor (HIF) pathways, while ONC201 promotes differentiation of glioma cells into astrocyte-like states .

ONC206 vs. Traditional DRD2 Antagonists (e.g., Haloperidol)

Advantages of ONC206 :

- Dual Targeting : Unlike antipsychotics (e.g., haloperidol), ONC206 combines DRD2 antagonism with ClpP activation, enabling metabolic disruption and mitochondrial apoptosis .

- Tumor Selectivity: ONC206 spares normal cells, whereas traditional antagonists cause systemic dopaminergic side effects (e.g., extrapyramidal symptoms) .

- Synergy with Chemotherapy: ONC206 enhances paclitaxel efficacy in USC, reducing cell viability by 60% compared to monotherapy .

ONC206 vs. Other ClpP-Targeting Agents (e.g., ADEPs)

Unique Features of ONC206 :

- Overcoming Resistance : Dual DRD2/ClpP targeting reduces drug resistance risks observed in single-pathway inhibitors .

Data Tables

Biological Activity

ONC206 is an investigational compound belonging to the imipridone class, known for its potential therapeutic effects against various cancers. It primarily acts as a dopamine receptor D2 (DRD2) antagonist and a ClpP agonist , demonstrating significant biological activity in preclinical studies. This article reviews the biological activity of ONC206, focusing on its mechanisms of action, efficacy in different cancer types, and ongoing clinical trials.

Dopamine Receptor D2 Antagonism

ONC206 exhibits enhanced non-competitive antagonism of DRD2 compared to its predecessor, ONC201. This antagonism leads to the disruption of DRD2 homodimers, which is crucial for its anti-tumor effects. The inhibition of DRD2 signaling pathways contributes to decreased tumor cell proliferation and survival .

ClpP Activation

The compound also activates mitochondrial caseinolytic protease P (ClpP), which is involved in the regulation of mitochondrial function and apoptosis. Activation of ClpP enhances the pro-apoptotic signaling pathways, thereby promoting cancer cell death .

Integrated Stress Response (ISR)

ONC206 induces ISR, a cellular response to stress that can lead to apoptosis in cancer cells. This activation is associated with increased production of reactive oxygen species (ROS) and reduced mitochondrial membrane potential, which are indicators of cellular stress and potential cell death pathways .

Efficacy Against Endometrial Cancer

In studies involving endometrial cancer (EC) cell lines, ONC206 demonstrated significant anti-proliferative effects with IC50 values ranging from 0.21 to 0.32 µM , outperforming ONC201 (IC50 values of 2.14 to 3.53 µM ) . Treatment with ONC206 resulted in:

- Cell Cycle Arrest : Induction of G1 phase arrest was observed, with an increase from 36% in control cells to 57% in treated cells.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and caspase-9 were noted, indicating activation of apoptotic pathways .

- Tumor Growth Inhibition : In vivo studies showed a reduction in tumor size and weight in both obese and lean mice models after four weeks of treatment .

Activity Against Gliomas

ONC206 has shown promise in treating gliomas, particularly diffuse midline gliomas. A Phase I clinical trial is currently evaluating its safety and efficacy in patients with newly diagnosed tumors . The drug's ability to penetrate the blood-brain barrier and target central nervous system tumors makes it a candidate for further exploration.

Comparative Potency

In vitro studies have established that ONC206 has superior potency compared to ONC201 across various cancer types including glioblastoma, melanoma, and colorectal cancer. It has been shown to effectively suppress oxidative phosphorylation and regulate apoptosis mediators more efficiently than ONC201 .

Ongoing Clinical Trials

- Phase I Trial for Gliomas : This trial assesses the pharmacokinetics (PK) and pharmacodynamics (PD) of ONC206 in patients with diffuse midline gliomas (NCT04732065). Objectives include evaluating clinical responses and correlating serum circulating tumor DNA with clinical outcomes .

- First-in-Human Study : A dose escalation study is exploring the safety profile of ONC206 in adult patients with recurrent primary CNS tumors (NCT04541082). This study aims to establish a safe dosage range while monitoring efficacy markers .

Summary of Findings from Preclinical Studies

| Study Type | Cancer Type | IC50 (µM) | Key Findings |

|---|---|---|---|

| Preclinical | Endometrial Cancer | 0.21 - 0.32 | Induces G1 arrest, apoptosis via caspases |

| Preclinical | Glioblastoma | N/A | Enhanced anti-tumor activity, penetrates BBB |

| Clinical Trial | Diffuse Midline Glioma | N/A | Assessing safety and efficacy in humans |

Q & A

Q. Methodological Approach :

- CRISPR/Cas9 knockout of DRD2 or ClpP to isolate their contributions to drug sensitivity .

- Multi-omics integration (proteomics, metabolomics) to identify compensatory pathways in low-sensitivity models .

What are optimal dosing strategies for ONC206 in murine models to mimic human pharmacokinetics?

Advanced Research Question

ONC206 requires high doses (50–130 mg/kg) in vivo due to differences in bioavailability between species . For translationally relevant dosing:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma and tumor drug levels via LC-MS to establish exposure-response relationships .

- Intermittent dosing regimens (e.g., weekly oral administration) to mitigate toxicity while maintaining efficacy .

Data Contradiction Note : While ONC206 is tolerated at efficacious doses in mice, researchers must adjust for species-specific metabolic differences to avoid overestimating human equivalency .

How does dopamine pre-treatment influence ONC206’s antitumor activity?

Advanced Research Question

Dopamine (a DRD2 agonist) antagonizes ONC206’s effects in pancreatic and colorectal cancer models, reducing apoptosis induction. However, this interaction is cell-type-dependent, with no observed protection in glioblastoma or DMG cells .

Q. Methodological Recommendation :

- Pre-treat cells with dopamine (1–10 µM) for 24 hours before ONC206 exposure to simulate endogenous dopamine interference .

- Use DRD2/3-specific antagonists (e.g., haloperidol) to isolate receptor-mediated effects.

What combinatorial therapies enhance ONC206’s efficacy in resistant tumors?

Advanced Research Question

Synergistic effects are observed with:

Q. Experimental Design :

- High-throughput screening of FDA-approved drugs paired with ONC206.

- In vivo validation using orthotopic models to assess blood-brain barrier penetration for CNS tumors .

What biomarkers predict response to ONC206 in clinical trials?

Translational Research Question

Candidate biomarkers include:

Q. Methodological Tool :

- Digital droplet PCR for H3K27M mutation detection in patient biopsies .

- Mitochondrial stress test to quantify ClpP activation .

How does ONC206 affect tumor cell migration and invasion?

Basic Research Question

ONC206 inhibits cell adhesion and migration by downregulating integrin signaling and epithelial-mesenchymal transition (EMT) markers. In SEC models, it reduces invasion by >50% at 0.5 µM .

Q. Methodological Validation :

- Transwell invasion assays with Matrigel-coated membranes.

- RNA-seq to identify suppressed pathways (e.g., FAK/SRC) .

What are the limitations of current preclinical data on ONC206?

Critical Analysis Question

- Species-specific PK : Murine models may not fully replicate human drug metabolism .

- Tumor heterogeneity : Most studies focus on Group 3 medulloblastoma and DMG; data in epithelial cancers (e.g., breast, ovarian) are limited .

- Off-target effects : HDAC1/2 inhibition by ONC206 remains poorly characterized .

Recommendation : Expand patient-derived organoid models to capture inter-tumoral heterogeneity and validate findings across diverse subtypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.